Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]-
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Overview
Description
Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]-: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom and a propadienyl group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: Another method involves the alkylation of bromobenzene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used to introduce a nitro group onto the benzene ring.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like ferric bromide or aluminum chloride.
Nucleophilic Substitution: Sodium hydroxide or ammonia under elevated temperatures and pressures.
Major Products:
Nitration: Formation of nitro-substituted derivatives.
Halogenation: Formation of dihalogenated derivatives.
Nucleophilic Substitution: Formation of phenols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structural features.
Industry:
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the propadienyl group. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the propadienyl group can participate in conjugation with the benzene ring, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
- Benzene, 1-bromo-4-methyl-
- Benzene, 1-bromo-4-iodo-
- Benzene, 1-bromo-4-nitro-
Uniqueness: Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]- is unique due to the presence of the propadienyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specialized functions .
Properties
CAS No. |
61693-02-5 |
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Molecular Formula |
C16H13Br |
Molecular Weight |
285.18 g/mol |
InChI |
InChI=1S/C16H13Br/c1-13-5-7-14(8-6-13)3-2-4-15-9-11-16(17)12-10-15/h3-12H,1H3 |
InChI Key |
KWRQQEQVNGKYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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